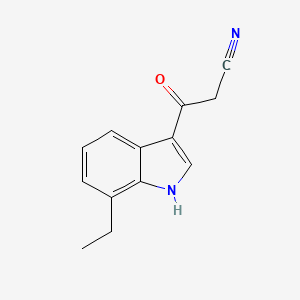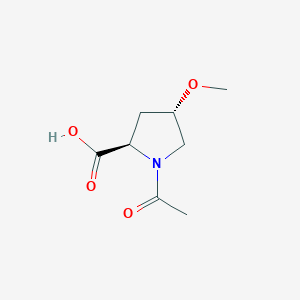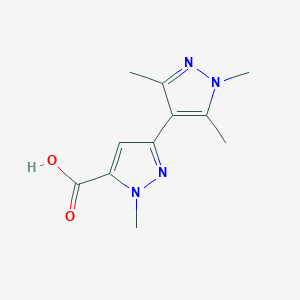![molecular formula C10H11NO2 B1416325 2-[(4-メトキシフェニル)メトキシ]アセトニトリル CAS No. 1020944-81-3](/img/structure/B1416325.png)
2-[(4-メトキシフェニル)メトキシ]アセトニトリル
説明
“2-[(4-Methoxyphenyl)methoxy]acetonitrile” is a chemical compound with the CAS Number: 1020944-81-3 . Its IUPAC name is [(4-methoxybenzyl)oxy]acetonitrile . The molecular weight of this compound is 177.2 .
Molecular Structure Analysis
The InChI code for “2-[(4-Methoxyphenyl)methoxy]acetonitrile” is 1S/C10H11NO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
“2-[(4-Methoxyphenyl)methoxy]acetonitrile” has been identified as a potent inducer of Oct3/4 expression, which is a key transcription factor involved in maintaining pluripotency in stem cells . This suggests that it may have potential applications in regenerative medicine.
科学的研究の応用
薬理学
2-[(4-メトキシフェニル)メトキシ]アセトニトリル: は、様々な化合物の合成における中間体として薬理学的研究で使用されています。 注目すべき用途の1つは、ベンラファキシンなどの抗うつ剤の製造です 。この化合物は、特にセロトニンとノルエピネフリンを含む神経伝達物質系を標的とする有効成分の合成における前駆体として役立ちます。
有機合成
有機化学において、この化合物は複雑な分子の合成のための出発物質として使用されます。 これは、チアゾリジンジオンの生成に使用されてきました 。これは、抗糖尿病作用など、その生物学的活性のために、新しい医薬品の開発において重要です。
生化学分析
Biochemical Properties
2-[(4-Methoxyphenyl)methoxy]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent in the synthesis of α-cyanostilbenes, which are known to interact with enzymes involved in oxidative stress responses . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
2-[(4-Methoxyphenyl)methoxy]acetonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and oxidative stress response . This compound can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Methoxyphenyl)methoxy]acetonitrile involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting gene expression and cellular functions . Additionally, it can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methoxyphenyl)methoxy]acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-[(4-Methoxyphenyl)methoxy]acetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress and cellular damage . Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable biological response.
Metabolic Pathways
2-[(4-Methoxyphenyl)methoxy]acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 2-[(4-Methoxyphenyl)methoxy]acetonitrile within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. This distribution can influence its biological activity and effectiveness.
Subcellular Localization
2-[(4-Methoxyphenyl)methoxy]acetonitrile is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHYIVCYBJQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)
![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)


![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)






![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)